Methylamine-d2 deuteriochloride structure and synthesis.
Methylamine-d2 deuteriochloride structure and synthesis.
CAS: 14779-52-3 | Formula:
Part 1: Structural Disambiguation & Core Identity
In the context of high-precision organic synthesis and drug development, "Methylamine-d2 deuteriochloride" specifically refers to the N-deuterated isotopologue. It is crucial to distinguish this from C-deuterated forms used for metabolic blocking.
Structural Definition
The nomenclature implies the salt formed by the reaction of Methylamine-d2 (
| Feature | Specification |
| Systematic Name | Methyl(ammonium-d3) chloride |
| Common Name | Methylamine-d2 deuteriochloride |
| Molecular Weight | 70.55 g/mol (vs 67.52 for non-deuterated) |
| Isotopic Purity | Typically |
| Melting Point | 233-235 °C (dec.)[2] |
| Solubility | High in |
Critical Application Context
-
Primary Use: Reagent for introducing the
or moiety under anhydrous conditions where labile protons must be excluded to prevent H/D scrambling. -
NMR Standard: Used as a reference material where amine proton signals must be silenced in
-NMR. -
Mechanistic Probes: Used to study Kinetic Isotope Effects (KIE) involving nitrogen deprotonation or nucleophilic attack.
Warning: This compound is not suitable for introducing permanent metabolic stability against oxidative deamination (MAO pathway) unless the intention is to study the N-H bond cleavage specifically. For metabolic stability, C-deuterated methylamine (
) is required.
Part 2: Synthesis & Preparation Protocols
The synthesis of Methylamine-d2 deuteriochloride relies on equilibrium-driven Hydrogen-Deuterium Exchange (HDX) . Unlike C-D bonds, which require reduction of deuterated precursors (e.g., Nitromethane-d3), N-D bonds are labile and can be installed via solvent exchange.
Protocol A: Iterative Solvolytic Exchange (Standard Lab Scale)
This method utilizes the lability of ammonium protons in heavy water (
Reagents:
-
Methylamine Hydrochloride (
, 99% purity). -
Deuterium Oxide (
, >99.9% D).
Methodology:
-
Dissolution: Dissolve 10.0 g of Methylamine HCl in 30 mL of
in a round-bottom flask. -
Equilibration: Stir at room temperature for 30 minutes. The high concentration of D vs H drives the equilibrium toward the deuterated species.
-
Solvent Removal: Remove solvent via rotary evaporation under high vacuum at 40°C. Note: Do not overheat to avoid sublimation.
-
Iteration: Redissolve the residue in fresh
(30 mL) and repeat the evaporation. -
Completion: Perform a total of 3-4 cycles. This statistical exchange ensures >99% D incorporation on the nitrogen.
-
Drying: Dry the final white solid in a vacuum desiccator over
for 24 hours to remove trace .
Protocol B: Anhydrous Gas-Phase Synthesis (Industrial/High Purity)
For applications requiring absolute exclusion of oxygen/moisture, a direct combination approach is preferred.
Reagents:
-
Methylamine-d2 gas (
) - Generated in situ. -
Deuterium Chloride gas (
).[1]
Workflow:
-
Generate
by treating Methylamine-d2 deuteriochloride (from Protocol A) with NaOD/D2O, or purchase pre-labeled gas. -
Bubble
gas through a solution of anhydrous DCl in Deuterated Ether ( ) or Dioxane. -
The salt precipitates immediately as a white crystalline solid.
-
Filter under inert atmosphere (
or Ar) to prevent moisture ingress (which would revert D to H).
Synthesis Workflow Visualization
Caption: Iterative H/D exchange workflow for converting Methylamine HCl to Methylamine-d2 Deuteriochloride.
Part 3: Analytical Validation (QC)
Trustworthiness in synthesis is established via strict QC. The following spectral features confirm the structure.
Proton NMR ( -NMR)
-
Solvent:
(Note: Using will cause back-exchange and signal reappearance). -
Expectation:
-
2.5-2.7 ppm: Singlet (3H) corresponding to the
group. -
Amine Region: Silent. No signal should be observed for
. -
Failure Mode: Appearance of a broad triplet (1:1:1) indicates incomplete deuteration (
coupling) or moisture contamination.
-
2.5-2.7 ppm: Singlet (3H) corresponding to the
Mass Spectrometry (ESI-MS)
-
Positive Mode (
):-
Target m/z: 34.07 (Calculated for
). -
Comparison: Standard Methylamine (
) appears at m/z 32.05. -
Shift: A +2 Da shift for the free base (
) or +3 Da shift for the ammonium species confirms isotopic incorporation.
-
Part 4: Handling & Storage (Self-Validating System)
The integrity of Methylamine-d2 deuteriochloride is compromised immediately upon contact with atmospheric moisture.
| Parameter | Protocol | Rationale |
| Storage | Desiccator / Glovebox | Hygroscopic nature leads to H/D exchange with air moisture ( |
| Container | Amber Glass, Parafilm sealed | Protects from light (minor) and ensures seal integrity. |
| Handling | Inert Atmosphere ( | Prevents atmospheric moisture from reverting |
| Re-validation | NMR check before use | If stored >6 months, run a quick NMR in |
Part 5: References
-
ChemicalBook. (2024).[4] Methylamine-d2 deuteriochloride Properties and CAS 14779-52-3. Retrieved from
-
Amerigo Scientific. (2024). Methylamine-d2 deuteriochloride Product Specifications. Retrieved from
-
Alfa Chemistry. (2024). Isotope Labeled Compounds: Methylamine-d2 Deuteriochloride. Retrieved from
-
Shao, L., et al. (2021). "A practical synthesis of deuterated methylamine and dimethylamine." Journal of Chemical Research, 45(3), 265-268. (Contextual reference for C-deuterated synthesis comparisons). Retrieved from
-
Sharma, G.V.M., et al. (2006).[3] "In situ Generated HCl - An Efficient Catalyst."[3] Synthesis. (Reference for HCl gas generation techniques). Retrieved from
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. METHYLAMINE-D2 DEUTERIOCHLORIDE | 14779-52-3 [chemicalbook.com]
- 3. 'In situ'; Generated 'HCl'; - An Efficient Catalyst for Solvent-Free Hantzsch Reaction at Room Temperature: Synthesis of New Dihydropyridine Glycoconjugates [organic-chemistry.org]
- 4. jsynthchem.com [jsynthchem.com]
- 5. CN102190587A - Method and process for synthesizing and producing deuterated methylamine and salts thereof - Google Patents [patents.google.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
